molecular formula C22H27N3O3 B4184432 ETHYL 4-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}BENZOATE

ETHYL 4-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B4184432
M. Wt: 381.5 g/mol
InChI Key: UMDMCEZEOUMHQH-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a benzoate ester linked to a piperazine ring, which is further substituted with a phenylethyl group. The unique structure of this compound makes it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}BENZOATE typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-phenylethyl bromide to form 4-(2-phenylethyl)-1-piperazine.

    Formation of the Benzoate Ester: The next step involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate.

    Coupling Reaction: The final step involves the coupling of the piperazine derivative with the benzoate ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenylethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The benzoate ester moiety may undergo hydrolysis, releasing the active piperazine derivative.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a similar benzoate moiety but lacking the piperazine and phenylethyl groups.

    4-(2-Phenylethyl)piperazine: Contains the piperazine and phenylethyl groups but lacks the benzoate ester.

    N-Benzylpiperazine: Similar piperazine structure but with a benzyl group instead of a phenylethyl group.

Uniqueness

Ethyl 4-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)benzoate is unique due to its combination of a benzoate ester, a piperazine ring, and a phenylethyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

ethyl 4-[[4-(2-phenylethyl)piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-2-28-21(26)19-8-10-20(11-9-19)23-22(27)25-16-14-24(15-17-25)13-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDMCEZEOUMHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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